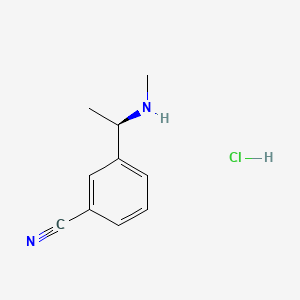

(R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride

Description

(R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride (CAS: 2512190-25-7) is a chiral organic compound featuring a benzonitrile core substituted with an ethyl group bearing a methylamino moiety at the 3-position. Its molecular formula is C₁₀H₁₃ClN₂, with a molecular weight of 196.68 g/mol . The compound is stored under an inert atmosphere at room temperature and exhibits hazards related to ingestion (H302), skin irritation (H315), and eye irritation (H319) .

For instance, related compounds like Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride (CAS: 1454847-96-1) are intermediates in the production of kinase inhibitors such as Capmatinib .

Properties

IUPAC Name |

3-[(1R)-1-(methylamino)ethyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-8(12-2)10-5-3-4-9(6-10)7-11;/h3-6,8,12H,1-2H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWPFNLGEDXNES-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C#N)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC(=C1)C#N)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation and Amination

The benzonitrile core undergoes alkylation with a chiral ethylamine precursor. For instance, 3-cyanoacetophenone is reacted with methylamine in the presence of a reducing agent to introduce the methylamino group. The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C) to facilitate imine intermediate formation. Subsequent reduction with sodium borohydride or catalytic hydrogenation yields the secondary amine.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in a water-miscible solvent such as ethanol or acetone. Crystallization under controlled pH (2–3) ensures high-purity hydrochloride salt formation. Industrial batches achieve ≥95% purity (HPLC) through recrystallization from cyclohexane or n-hexane.

Chiral Resolution via Diastereomeric Salt Formation

Enantiomeric purity is critical for pharmaceutical applications. A patent-described method leverages chiral auxiliaries to isolate the (R)-enantiomer:

Phthalic Semiester Intermediate

3-Chloro-1-phenylpropan-1-ol is reacted with phthalic anhydride in the presence of pyridine or 4-dimethylaminopyridine (4-DMAP) to form a phthalic semiester. This intermediate is then treated with a chiral amine (e.g., S-(-)-α-methylbenzylamine) to generate diastereomeric salts.

| Step | Reagent/Condition | Purpose | Yield |

|---|---|---|---|

| 1 | Phthalic anhydride, pyridine, 60–65°C | Semiester formation | 85–90% |

| 2 | S-(-)-α-methylbenzylamine, toluene | Salt precipitation | 70–75% |

| 3 | HCl, cyclohexane | Hydrochloride isolation | 95% purity |

Acidic Cleavage and Final Isolation

The diastereomeric salt is treated with aqueous HCl to liberate the enantiomerically pure amine, which is extracted into organic solvents (e.g., ethyl acetate) and crystallized as the hydrochloride salt.

Electrocatalytic Reductive Amination

Recent advances in green chemistry have enabled the use of electrocatalysis for reductive amination. A study demonstrated the synthesis of 4-[1-(methylamino)ethyl]benzonitrile derivatives via imine intermediates:

Imine Formation

A mixture of 3-cyanoacetophenone and methylamine (2.5 mmol) is heated at 60–70°C for 48 hours in the presence of molecular sieves. The imine intermediate is isolated in near-quantitative yield (98%) by filtration.

Electrocatalytic Reduction

The imine undergoes reductive amination in an electrochemical cell with a platinum cathode and ammonium chloride electrolyte. Applied potentials of −1.2 V (vs. Ag/AgCl) selectively reduce the imine to the amine with 92% conversion efficiency.

Solvent and Reaction Optimization

Solvent choice profoundly impacts reaction kinetics and purity. A comparative study of N-difluoromethylthiophthalimide synthesis revealed the following solvent-dependent yields:

| Solvent | Yield (%) |

|---|---|

| CHCl₃ | 78 |

| PhCl | 63 |

| Toluene | <10 |

| CH₃CN | <10 |

Chloroform maximizes electrophilic intermediate stability, making it ideal for hydrochlorination steps.

Quality Control and Analytical Validation

Final product characterization includes:

Chemical Reactions Analysis

Types of Reactions

®-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction to amines or other derivatives using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products

Oxidation: Formation of nitrile oxides or other oxidized derivatives.

Reduction: Production of primary or secondary amines.

Substitution: Generation of substituted benzonitrile derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, influencing various signaling pathways. Its structure allows it to act as a modulator of enzyme activity, which is crucial in drug development.

-

Biological Studies

- Research has shown that (R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride can induce apoptosis in cancer cells, making it a candidate for anticancer drug development. Studies indicate that it may disrupt mitochondrial functions and increase reactive oxygen species (ROS) production, leading to cell death.

-

Enzyme Inhibition

- The compound has demonstrated inhibitory effects on specific enzymes involved in metabolic processes. This property is being explored for potential applications in treating metabolic disorders and other diseases linked to enzyme dysregulation.

Case Study 1: Induction of Apoptosis in HeLa Cells

A study conducted on HeLa cells treated with this compound showed significant morphological changes indicative of apoptosis. Cell shrinkage and nuclear condensation were observed, confirmed through propidium iodide (PI) and DAPI staining techniques. This suggests the compound's potential as an anticancer agent targeting cervical cancer cells.

Case Study 2: Enzyme Inhibition Profile

In another investigation, the compound was tested for its ability to inhibit specific enzymes at low micromolar concentrations. The results indicated effective inhibition, suggesting its utility as a lead compound for drug development aimed at metabolic disorders.

Therapeutic Potential

The therapeutic applications of this compound are promising:

- Anticancer Therapy : Its ability to induce apoptosis positions it as a potential candidate for developing new anticancer drugs.

- Metabolic Disorders : Given its enzyme inhibition properties, it may be useful in treating conditions related to metabolic dysregulation.

Mechanism of Action

The mechanism of action of ®-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to Receptors: Modulating the activity of neurotransmitter receptors or other protein targets.

Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with analogues sharing benzonitrile or methylamino-ethyl motifs:

Key Observations:

Chirality and Bioactivity : The (R)-configuration in the target compound may confer stereospecific interactions in biological systems, contrasting with racemic mixtures like Pseudoephedrine HCl , where stereochemistry (S,R) is critical for adrenergic activity .

Substituent Effects: The ethyl linker in the target compound enhances conformational flexibility compared to 3-((Methylamino)methyl)benzonitrile (direct methylene attachment) . The hydroxy group in (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile HCl increases polarity, likely improving aqueous solubility relative to the target compound .

Physicochemical and Pharmacokinetic Properties

Limited data are available for direct comparisons, but inferences can be made:

- Solubility : The nitrile group in the target compound suggests moderate solubility in polar aprotic solvents (e.g., DMSO), whereas the hydroxyethyl analogue may exhibit better aqueous solubility .

- Synthetic Utility: The target compound’s nitrile group is a versatile handle for further functionalization (e.g., hydrolysis to carboxylic acids or coupling reactions), similar to 4-(Aminomethyl)benzonitrile hydrochloride (CAS: 34403-48-0) .

Research and Development Implications

- Chiral Synthesis : Its (R)-configuration underscores the importance of stereochemical control in optimizing therapeutic efficacy, a theme shared with Pseudoephedrine HCl .

Biological Activity

(R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride, a compound with significant biological implications, has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClN

- Molecular Weight : 215.72 g/mol

- IUPAC Name : this compound

The compound is believed to act primarily through modulation of neurotransmitter systems, particularly those involving norepinephrine and dopamine. Its structural similarity to other known psychoactive compounds suggests it may influence receptor binding and signal transduction pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines.

- Case Study : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability, with an IC value of 25.72 ± 3.95 μM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It appears to enhance dopaminergic activity, which may be beneficial in treating conditions such as depression and anxiety.

- Mechanism : The methylamino group is hypothesized to facilitate increased release of dopamine, thereby enhancing mood and cognitive functions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | IC (μM) |

|---|---|---|

| Anticancer (MCF-7) | Induction of apoptosis | 25.72 ± 3.95 |

| Neuropharmacological | Dopaminergic enhancement | Not quantified |

| Cytotoxicity (U87 glioblastoma) | Reduced cell viability | 45.2 ± 13.0 |

Pharmacokinetics and ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for assessing the therapeutic potential of this compound.

- Absorption : Preliminary studies suggest good oral bioavailability.

- Metabolism : The compound undergoes hepatic metabolism, with potential interactions noted with CYP450 enzymes.

- Excretion : Primarily excreted via renal pathways.

Q & A

Q. What synthetic strategies are recommended to achieve high enantiomeric excess (ee) of (R)-3-(1-(methylamino)ethyl)benzonitrile hydrochloride?

- Methodology :

- Chiral Pool Synthesis : Utilize chiral precursors such as (R)-1-aminoethyl intermediates (e.g., (R)-1-Boc-3-aminomethylpyrrolidine hydrochloride ) to preserve stereochemistry during alkylation or coupling reactions.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., palladium with chiral ligands) for enantioselective C–N bond formation.

- Purification : Use preparative HPLC with chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers. Confirm ee via polarimetry or chiral HPLC .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Analytical HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98% as per industry standards ).

- Spectroscopic Techniques :

- NMR : Compare / NMR shifts with reference data (e.g., benzonitrile derivatives in ).

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS.

- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl .

Advanced Research Questions

Q. How can researchers investigate the metabolic stability of this compound in preclinical models?

- Methodology :

- In Vitro Assays :

- Liver Microsomes : Incubate with human/rodent liver microsomes and NADPH to identify phase I metabolites. Use LC-MS/MS to detect hydroxylation or demethylation products.

- CYP Inhibition Studies : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- In Vivo Studies : Administer radiolabeled compound to rodents, followed by plasma/tissue analysis via radio-HPLC to quantify parent drug and metabolites .

Q. What experimental approaches are suitable for studying its potential as a neuroactive agent targeting adrenergic receptors?

- Methodology :

- Receptor Binding Assays : Perform competitive binding studies using -labeled antagonists (e.g., prazosin for α1-adrenoceptors) in transfected HEK293 cells .

- Functional Assays : Measure cAMP accumulation (for β-adrenoceptors) or calcium flux (for α1-adrenoceptors) in cell-based systems.

- In Silico Docking : Model the compound’s interaction with receptor active sites (e.g., β2-adrenoceptor crystal structures) to rationalize stereospecific effects .

Q. How can degradation pathways be characterized under accelerated stability conditions?

- Methodology :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-UV/DAD.

- Degradant Identification : Use LC-QTOF-MS to isolate and fragment degradants (e.g., hydrolyzed nitrile to amide or oxidized ethyl group) .

- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under standard storage conditions (2–8°C, desiccated) .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility profiles: How to reconcile conflicting data?

- Resolution Strategy :

- Solvent Screening : Test solubility in buffered aqueous solutions (pH 1–10) and organic solvents (DMSO, ethanol) under controlled temperature.

- Dynamic Light Scattering (DLS) : Check for aggregation in aqueous media, which may falsely reduce apparent solubility.

- Cross-Validate Sources : Compare data from peer-reviewed studies (e.g., ) with in-house measurements, noting batch-to-batch variability in salt forms .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.